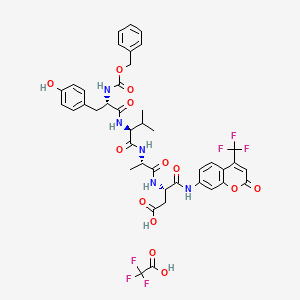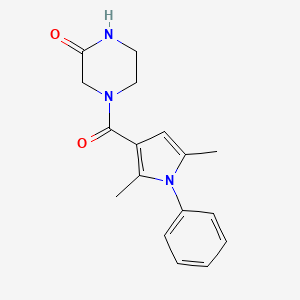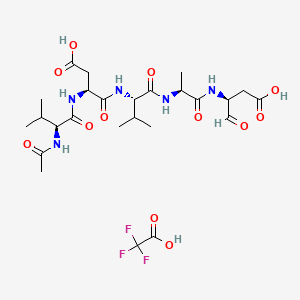
Z-DEVD-CMK (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-DEVD-CMK (trifluoroacetate salt) is a synthetic compound known for its role as an irreversible protease inhibitor. It is particularly effective in inhibiting caspase-3, a crucial enzyme involved in the process of apoptosis (programmed cell death). The compound is widely used in biochemical research to study cell death mechanisms and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-DEVD-CMK (trifluoroacetate salt) involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The key steps include:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents to form the desired peptide sequence.
Introduction of the Chloromethyl Ketone Group: The chloromethyl ketone group is introduced to the peptide sequence to form the final compound.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of Z-DEVD-CMK (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Z-DEVD-CMK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in hydrolysis reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols, which attack the electrophilic carbon in the chloromethyl ketone group.
Hydrolysis Reactions: Hydrolysis can occur in the presence of water or aqueous solutions, leading to the breakdown of the compound.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound, depending on the nature of the nucleophile used in the substitution reactions .
Scientific Research Applications
Z-DEVD-CMK (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: The compound is employed to investigate apoptotic pathways and the role of caspases in cell death.
Medicine: Research involving Z-DEVD-CMK (trifluoroacetate salt) contributes to the development of therapeutic strategies for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Mechanism of Action
Z-DEVD-CMK (trifluoroacetate salt) exerts its effects by irreversibly inhibiting caspase-3 and other related proteases. The chloromethyl ketone group reacts with the active site cysteine residue of the enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of downstream substrates, thereby blocking the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor with a similar mechanism of action but broader specificity.
Q-VD-OPh: A broad-spectrum caspase inhibitor with improved permeability but higher toxicity in vivo.
Uniqueness of Z-DEVD-CMK (trifluoroacetate salt)
Z-DEVD-CMK (trifluoroacetate salt) is unique due to its high specificity for caspase-3 and its irreversible mode of inhibition. This makes it a valuable tool for studying specific apoptotic pathways without affecting other proteases .
Properties
Molecular Formula |
C29H36ClF3N4O14 |
|---|---|
Molecular Weight |
757.1 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H35ClN4O12.C2HF3O2/c1-14(2)23(26(42)30-17(10-21(36)37)19(33)12-28)32-24(40)16(8-9-20(34)35)29-25(41)18(11-22(38)39)31-27(43)44-13-15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,29,41)(H,30,42)(H,31,43)(H,32,40)(H,34,35)(H,36,37)(H,38,39);(H,6,7)/t16-,17-,18-,23-;/m0./s1 |
InChI Key |
UBIFJNREVWXBMB-ILOSSIDHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)

![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)



